Acarviosin
Overview
Description
Acarviosin is a sugar composed of cyclohexitol linked to a 4-amino-4,6-dideoxy-D-glucopyranose . It is part of the potent α-amylase inhibitor acarbose and its derivatives . Acarviosin is a product of the degradation of acarbose by gut microbiota .
Synthesis Analysis
The synthesis of Acarviosin has been a subject of research. An improved synthesis of a hydroxylated ‘methyl β-acarviosin’ and efforts towards various deoxygenated versions of methyl β-acarviosin have been reported . A 1,3-linked variant of methyl β-acarviosin has also been synthesized .
Molecular Structure Analysis
Acarviosin has a complex molecular structure. It consists of 2 cyclic units connected by a glycosidic nitrogen linkage and is a structural analog of a disaccharide .
Chemical Reactions Analysis
Acarviosin is involved in various chemical reactions. It is a product of the degradation of acarbose by gut microbiota, and the glycoside hydrolase from gut bacteria Lactobacillus plantarum is able to hydrolyze acarbose to maltose and acarviosin .
Physical And Chemical Properties Analysis
Acarviosin has a molar mass of 335.353 g·mol−1 and a density of 1.488 g/mL . It is a sweet-tasting saccharide, and its relative sweetness often varies to a considerable degree .
Scientific Research Applications
Secondary Metabolite Profiling : Acarviostatins, which include Acarviosin, were profiled as secondary metabolites secreted by Streptomyces coelicoflavus. These metabolites, including novel acarviostatin homologues, are significant for researching secondary metabolomics in microorganisms and plants, particularly in metabolic profiling of aminooligosaccharides and similar natural products (Geng, Meng, Bai, & Luo, 2008).
Molecular Synthesis Studies : Research has focused on synthesizing molecules related to Methyl Acarviosin, aiming to produce potential inhibitors for enzymes processing β-D-glucosidic linkages. This includes the synthesis of hydroxylated ‘methyl β-acarviosin’ and various deoxygenated versions (McDonough, Stick, Tilbrook, & Watts, 2004).
Pseudo-Disaccharide Derivative Synthesis : An Acarviosin analogue was synthesized for potential applications in biochemistry, highlighting the flexibility and potential of Acarviosin in various molecular configurations (Ogawa & Sugizaki, 1986).
Enzymatic Interaction Studies : The interaction of Acarviosin with human pancreatic alpha-amylase was studied, providing insights into the mechanistic pathway of Acarviosin-related inhibitors and their potential application in diabetes treatment (Li, Begum, Numao, Park, Withers, & Brayer, 2004).
Inhibitory Activity on Alpha-Amylase : Acarviosin-containing oligosaccharides have been identified as potent inhibitors of alpha-amylase, suggesting their potential use in therapeutic applications related to digestive enzymes (Geng, Qiu, Zhu, & Bai, 2008).
Chemical Modification and Inhibitory Activities : Various analogues of Methyl Acarviosin were synthesized and tested for their inhibitory activities, offering potential applications in pharmacology and enzymology (Shibata, Kosuge, Mizukoshi, & Ogawa, 1992).
Enzymatic Synthesis of Selective Inhibitors : Novel inhibitors using Acarviosine-glucose as a donor for enzyme reactions were synthesized, indicating potential applications in developing hypoglycemic agents (Young-Su Lee, Lee, Lee, Lee, Kim, Zhang, Withers, Kim, Lee, & Park, 2008).
Safety And Hazards
properties
IUPAC Name |
(1S,2S,3R,6S)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7+,8-,9-,10+,11+,12+,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHKERRGDZTZQJ-SHCNSHNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901106187 | |
Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901106187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,3R,6S)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol | |
CAS RN |
80943-41-5 | |
Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80943-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901106187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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